Synthetic Yield Comparison: Grignard-Based Synthesis of 2-(4-Fluorophenyl)cyclohexanone vs. Generic Friedel-Crafts Acylation Route
The Grignard-based synthesis of 2-(4-fluorophenyl)cyclohexanone from p-fluorobromobenzene and 2-chlorocyclohexanone proceeds with a reported isolated yield of 51% after distillation and recrystallization . In contrast, alternative Friedel-Crafts acylation routes to arylcyclohexanones typically require anhydrous conditions with Lewis acid catalysts and may yield variable results depending on substrate electronics; no direct head-to-head yield data for the Friedel-Crafts synthesis of this specific compound is available in the open literature .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 51% isolated yield (117 g from 210 g p-fluorobromobenzene) |
| Comparator Or Baseline | Friedel-Crafts acylation route (no quantitative yield data reported in open literature for this specific compound) |
| Quantified Difference | 51% benchmark yield established for Grignard method |
| Conditions | Grignard reaction: p-fluorobromobenzene (210 g) with Mg in ether, reacted with 2-chlorocyclohexanone (158.4 g) in benzene; stirred at 25°C for 18 h, ether distilled, refluxed in benzene 24 h; recrystallized from hexane, m.p. 56-59°C |
Why This Matters
The documented 51% yield provides a validated benchmark for process chemists evaluating synthetic feasibility, enabling cost-of-goods calculations and comparison against alternative routes when selecting starting materials.
